TrkA Kinase Inhibition: Sub-Nanomolar Potency Achieved with 6-CF₃ Substitution Pattern
6-(Trifluoromethyl)pteridin-4-OL demonstrates potent inhibition of TrkA kinase with an IC₅₀ of 1.95 nM in ELISA-based kinase activity assays at pH 7.5 [1]. This compound appears in multiple U.S. patents as Example 30, representing the 6-CF₃ substitution pattern on the pteridin-4-ol core. By comparison, a structurally related pteridine analog (BDBM136645) with a modified substitution pattern exhibits an IC₅₀ of 4 nM under identical assay conditions, representing a ~2-fold reduction in potency relative to the 6-CF₃ compound [2]. Additional TrkA inhibitors in the same patent series show IC₅₀ values of 12.8 nM and 14.2 nM, demonstrating that the 6-CF₃ substitution confers approximately 6.6- to 7.3-fold enhanced potency compared to other substitution variants within the same chemical series [3][4]. At the class level, unoptimized pteridin-4-ol derivatives lacking optimized hydrophobic substituents at the 6- and 7-positions exhibit dramatically reduced kinase inhibitory activity, with reported IC₅₀ values as high as 48,000 nM (48 μM), representing a >24,000-fold potency differential [5].
| Evidence Dimension | TrkA kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.95 nM |
| Comparator Or Baseline | Comparator 1: BDBM136645 (related pteridine) = 4 nM; Comparator 2: BDBM136685 = 12.8 nM; Comparator 3: BDBM136637 = 14.2 nM; Baseline: unoptimized pteridin-4-ol (BDBM25090) = 48,000 nM |
| Quantified Difference | 2.05-fold more potent vs. Comparator 1; 6.6-fold vs. Comparator 2; 7.3-fold vs. Comparator 3; >24,000-fold vs. baseline unoptimized scaffold |
| Conditions | ELISA-based TrkA kinase activity assay; pH 7.5; Immulon 4HBX 384-well microtiter plates |
Why This Matters
Procurement decisions for TrkA-targeted research programs should prioritize the 6-CF₃ substituted compound over alternative pteridines due to its experimentally validated ~2- to 7-fold potency advantage over closely related patent exemplars, enabling lower compound consumption and more robust assay signals.
- [1] BindingDB. BDBM127657: 6-(Trifluoromethyl)pteridin-4-OL TrkA IC₅₀ = 1.95 nM (Entry IDs: 6414, 1851). View Source
- [2] BindingDB. BDBM136645: Related pteridine TrkA IC₅₀ = 4 nM. U.S. Patent Nos. 10,005,783, 10,047,097. View Source
- [3] BindingDB. BDBM136685: Related pteridine TrkA IC₅₀ = 12.8 nM. U.S. Patent Nos. 10,047,097, 10,774,085. View Source
- [4] BindingDB. BDBM136637: Related pteridine TrkA IC₅₀ = 14.2 nM. U.S. Patent Nos. 10,005,783, 10,047,097. View Source
- [5] BindingDB. BDBM25090: 2-amino-6,7-bis(3-hydroxyphenyl)pteridin-4-ol kinase IC₅₀ = 48,000 nM. View Source
